molecular formula C18H14F3N3OS2 B2761785 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392301-21-2

2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2761785
CAS No.: 392301-21-2
M. Wt: 409.45
InChI Key: LWVFEKQPFLTFEJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phenyl group, a trifluoromethylbenzyl thioether, and a 1,3,4-thiadiazole ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

    Introduction of the trifluoromethylbenzyl group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to form the corresponding 5-(4-(trifluoromethyl)benzylthio)-1,3,4-thiadiazole.

    Acylation: Finally, the compound is acylated with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring and the thioether group can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl group and the thiadiazole ring.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the trifluoromethyl group, which may reduce its potency and specificity.

    2-Phenyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: The methylthio group is less bulky and less electron-withdrawing compared to the trifluoromethyl group.

    2-Phenyl-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamide: The phenylthio group introduces additional aromatic interactions but lacks the electron-withdrawing effect of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-phenyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide makes it unique among similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c19-18(20,21)14-8-6-13(7-9-14)11-26-17-24-23-16(27-17)22-15(25)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVFEKQPFLTFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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